Sodium 5-amino-4-oxo-3,4-dihydrophthalazin-1-olate
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Overview
Description
Sodium 5-amino-4-oxo-3,4-dihydrophthalazin-1-olate is a chemiluminescent compound widely known for its application in forensic science, particularly in the detection of bloodstains. This compound is a derivative of luminol, which exhibits luminescent properties when it undergoes oxidation. The ability to emit light makes it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-amino-4-oxo-3,4-dihydrophthalazin-1-olate typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 5-nitro-2,3-dihydro-1,4-phthalazinedione. This intermediate is then reduced to 5-amino-2,3-dihydro-1,4-phthalazinedione, which is subsequently treated with sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-amino-4-oxo-3,4-dihydrophthalazin-1-olate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, it produces a chemiluminescent reaction.
Reduction: It can be reduced to its corresponding amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.
Reducing Agents: Sodium dithionite.
Solvents: Aqueous solutions, organic solvents like ethanol.
Major Products Formed
Oxidation: Produces an excited 3-aminophthalate anion, which emits light.
Reduction: Forms 5-amino-2,3-dihydro-1,4-phthalazinedione.
Scientific Research Applications
Sodium 5-amino-4-oxo-3,4-dihydrophthalazin-1-olate has a wide range of applications in scientific research:
Forensic Science: Used in crime scene investigations to detect bloodstains.
Biological Studies: Employed in assays to study cellular processes and oxidative stress.
Medical Diagnostics: Utilized in diagnostic kits for detecting various biomolecules.
Industrial Applications: Applied in quality control processes to detect contaminants.
Mechanism of Action
The chemiluminescent properties of sodium 5-amino-4-oxo-3,4-dihydrophthalazin-1-olate are due to its ability to undergo oxidation in the presence of a catalyst, such as iron in hemoglobin. This reaction produces an excited 3-aminophthalate anion, which emits light as it returns to its ground state . The molecular targets include oxidizing agents and catalysts that facilitate the reaction.
Comparison with Similar Compounds
Similar Compounds
Luminol: The parent compound, also known for its chemiluminescent properties.
5-amino-2-methyl-2,3-dihydrophthalazine-1,4-dione: A derivative with similar structure but different luminescent properties.
5-amino-1,4-dihydroquinoxaline-2,3-dione: Another related compound with distinct chemical behavior.
Uniqueness
Sodium 5-amino-4-oxo-3,4-dihydrophthalazin-1-olate stands out due to its enhanced stability and luminescent efficiency compared to its analogs. Its ability to produce a strong and stable light emission makes it particularly valuable in forensic and diagnostic applications .
Properties
Molecular Formula |
C8H6N3NaO2 |
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Molecular Weight |
199.14 g/mol |
IUPAC Name |
sodium;5-amino-4-oxo-3H-phthalazin-1-olate |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |
InChI Key |
GBOXDRMCEVPUSV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NN=C2[O-].[Na+] |
Origin of Product |
United States |
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